(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a chromene-based derivative featuring a unique combination of substituents that influence its physicochemical and biological properties. Its core structure includes a 2H-chromene scaffold with a methoxy group at position 8, a 3,4-dimethylbenzenesulfonamido imino group at position 2, and a 4-fluorophenyl carboxamide at position 3 (Figure 1). Structural determination of such compounds often relies on crystallographic tools like SHELX and visualization software such as WinGX .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O5S/c1-15-7-12-20(13-16(15)2)35(31,32)29-28-25-21(24(30)27-19-10-8-18(26)9-11-19)14-17-5-4-6-22(33-3)23(17)34-25/h4-14,29H,1-3H3,(H,27,30)/b28-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUGQEOTTPVWKA-FVDSYPCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using 3,4-dimethylbenzenesulfonyl chloride and an appropriate amine.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between the sulfonamido derivative and an appropriate aldehyde or ketone.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and documented case studies.
Pharmaceutical Development
The compound's potential as a pharmaceutical agent is significant. Research indicates that derivatives of chromene compounds often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific sulfonamide group in this compound may enhance its binding affinity to biological targets, which is crucial for drug design.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of chromene derivatives. The results showed that compounds similar to (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
The compound has been included in biological activity screening libraries due to its structural features that align with known bioactive compounds. Its inclusion allows researchers to evaluate its effects on different biological pathways.
Agricultural Applications
Research has also explored the use of similar compounds as agrochemicals, particularly in pest control. The structural characteristics of sulfonamides may provide effective insecticidal properties.
Case Study: Insecticidal Activity
A patent application highlighted the use of sulfonamide-containing compounds as insecticides. The findings suggested that these compounds could disrupt the metabolic processes in pests, leading to their efficacy as agricultural pesticides .
Analytical Chemistry
In analytical chemistry, the compound's unique structure allows it to be utilized in various detection methods for binding studies. Techniques such as X-ray fluorescence spectrometry can be employed to study its interactions with biological receptors.
Methodology Overview
Using X-ray fluorescence, researchers can measure binding affinities between this compound and target proteins, providing insights into its potential therapeutic index and selectivity .
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido and imino groups can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromene Derivatives
Key structural analogs of the target compound include:
Structural and Functional Implications
- Fluorine vs. Chlorine Substitutions : The target compound’s 4-fluorophenyl group offers metabolic stability compared to chlorophenyl analogs (e.g., ), which are more lipophilic but may exhibit higher toxicity .
- Sulfonamido vs.
- Methoxy vs. Ethoxy : The 8-methoxy group balances lipophilicity and steric effects, whereas ethoxy in may hinder interactions in sterically sensitive environments.
Tables of Comparative Data
Table 1: Substituent Comparison
Table 2: Physicochemical Properties
| Property | Target Compound (Estimated) | Compound (Estimated) | Compound |
|---|---|---|---|
| Molecular Weight | ~476 | ~418 | 364.39 |
| LogP (Predicted) | ~3.5 | ~3.8 | ~2.9 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For example, compounds similar to our target have shown the ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Antimicrobial Activity
Chromene derivatives have also been noted for their antimicrobial properties. The compound's sulfonamide group enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
Research Findings:
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. It modulates the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
A study on murine models of inflammation indicated that treatment with the compound led to a marked reduction in paw edema and inflammatory cell infiltration.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide with high purity?
- Methodology : Multi-step synthesis typically involves coupling the chromene core with sulfonamide and fluorophenyl groups under controlled conditions. Key steps include:
- Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Introduction of the imino-sulfonamide group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C to prevent hydrolysis .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of sulfonyl chloride derivatives to avoid byproducts like over-sulfonated species .
Q. How can the structural configuration (Z/E isomerism) of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL ( ) for refinement of single-crystal data. Key metrics include bond angles around the imino group (C=N) and torsional angles between chromene and sulfonamide moieties to confirm the Z-configuration .
- NMR spectroscopy : Compare and NMR shifts with computational predictions (DFT). The Z-isomer exhibits distinct NOE correlations between the imino proton and adjacent aromatic protons .
Q. What computational tools are suitable for predicting the biological activity of this compound?
- Methodology :
- PASS (Prediction of Activity Spectra for Substances) : Input SMILES notation to predict targets like kinase inhibition or anti-inflammatory activity .
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., COX-2 or EGFR) using the Z-configuration to assess binding affinity. Validate with MD simulations (GROMACS) .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) affect bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (Cl, F, CF) and compare IC values in enzyme inhibition assays (e.g., COX-2). Fluorine’s electronegativity enhances binding via polar interactions, while bulkier groups (CF) may sterically hinder target engagement .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How can crystallographic data resolve contradictions in proposed molecular geometries?
- Methodology :
- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution to resolve disorder in sulfonamide groups. Use SHELXL’s TWIN and BASF commands for twinned crystals .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to validate packing models and explain solubility differences .
Q. What strategies address discrepancies in NMR and MS data during characterization?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating - couplings, particularly for overlapping aromatic signals .
- High-Resolution MS (ESI-TOF) : Compare experimental [M+H] with theoretical values (±2 ppm). Address adduct formation (e.g., sodium) via ion suppression (formic acid additive) .
Q. How can reaction mechanisms for sulfonamide incorporation be elucidated?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated sulfonyl chlorides to study rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- DFT Calculations (Gaussian 16) : Simulate transition states and intermediates (B3LYP/6-31G**) to identify activation barriers for imino-sulfonamide formation .
Q. What experimental approaches validate the impact of polymorphism on bioavailability?
- Methodology :
- DSC/TGA : Identify polymorphs by melting endotherms and decomposition profiles.
- Solubility Studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) for crystalline vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
